5-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a carbamoyl group, a tetrahydroquinazolin ring, and an amide group . It has been studied for its antibacterial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in aqueous alkaline media to yield a sulfonamide derivative. This intermediate is then treated with different alkyl/aralkyl halides in the presence of a base to yield the final product .Molecular Structure Analysis
The molecular structure of the compound can be determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The compound, being a sulfonamide derivative, is expected to undergo reactions typical of sulfonamides. For example, it can react with bases to form salts, and with acids to form acid-addition salts .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-2-12-27-23(31)9-5-6-13-29-25(33)19-7-3-4-8-20(19)30(26(29)34)17-24(32)28-18-10-11-21-22(16-18)36-15-14-35-21/h3-4,7-8,10-11,16H,2,5-6,9,12-15,17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCZECTTWZTKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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